molecular formula C11H18BrF2NO2 B13604815 Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13604815
M. Wt: 314.17 g/mol
InChI Key: JIIPVIWWOZTOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a difluoromethyl group attached to the pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: This step might involve bromination reactions using reagents like N-bromosuccinimide (NBS).

    Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the pyrrolidine ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azides, nitriles, or thiols, while hydrolysis would yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Reagent: Employed as a reagent in various organic transformations.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

    Biological Probes: May be used as a probe to study biological processes.

Industry:

    Material Science:

    Agrochemicals: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • Tert-butyl 3-(chloromethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)-3-(methyl)pyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different halogen atoms (e.g., chlorine vs. bromine) or additional fluorine atoms (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the compound’s reactivity and biological activity.
  • Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the nature of the substituents.
  • Biological Activity: The biological activity and potential applications in drug development can differ, making each compound unique in its own right.

Properties

Molecular Formula

C11H18BrF2NO2

Molecular Weight

314.17 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-11(6-12,7-15)8(13)14/h8H,4-7H2,1-3H3

InChI Key

JIIPVIWWOZTOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CBr)C(F)F

Origin of Product

United States

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